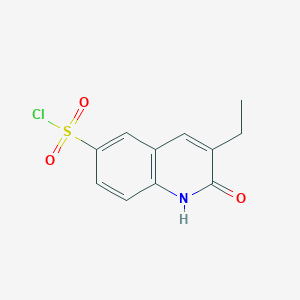

Cloruro de 3-etil-2-oxo-1,2-dihidroquinolina-6-sulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1,2-dihydroquinoline derivatives are a group of compounds that have been synthesized and characterized for various purposes . They have been studied for their potential as inhibitors against the acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinoline derivatives often involves the reaction of anilines with malonic acid equivalents . The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as 1H-NMR . The exact structure would depend on the specific derivative and its substituents.Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo an Ugi-type multicomponent condensation through a Smiles rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, their IR spectra can provide information about the presence of certain functional groups .Aplicaciones Científicas De Investigación

- Actividad del compuesto: Los investigadores sintetizaron 2-oxo-1,2-dihidroquinolina-3-carboxamidas como posibles inhibidores de la acetilcolinesterasa (AChE). Estos compuestos inhiben eficazmente la AChE, una enzima clave responsable de la hidrólisis de la ACh en la hendidura sináptica. Notablemente, algunos compuestos mostraron una mejor recuperación de la demencia inducida por escopolamina que el fármaco estándar donepezilo .

- Mecanismo: Es probable que estos compuestos interfieran con los procesos celulares, lo que los convierte en posibles candidatos para terapias contra el cáncer dirigidas .

- Aplicación: La PDT implica el uso de compuestos activados por la luz para destruir selectivamente células cancerosas o patógenos. Estos derivados podrían mejorar la eficacia de la PDT .

- Aplicaciones: Estos derivados se pueden emplear en células solares sensibilizadas con colorante, diodos orgánicos emisores de luz (OLED) y sondas fluorescentes .

Química medicinal e investigación de la enfermedad de Alzheimer

Propiedades anticancerígenas

Terapia fotodinámica (PDT)

Ciencia de los materiales y síntesis de colorantes

Agroquímicos y control de plagas

Mecanismo De Acción

Target of Action

The primary target of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in memory and cognition . By preventing the breakdown of acetylcholine, the compound enhances the transmission of nerve impulses in this pathway . This can have downstream effects on cognitive function, potentially improving symptoms of neurodegenerative diseases like Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been shown to be well-tolerated orally , suggesting that this compound may also have good bioavailability

Result of Action

The inhibition of AChE by 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse transmission, which can improve cognitive function . In fact, some compounds in this group have shown better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that quinolones, the class of compounds to which it belongs, can interact with various enzymes and proteins . For instance, some quinolones have been found to inhibit the acetylcholinesterase enzyme (AChE), which plays a crucial role in nerve impulse transmission .

Cellular Effects

Related quinolones have been shown to influence cell function by interacting with various cellular processes . For example, some quinolones can inhibit AChE, which can affect cell signaling pathways .

Molecular Mechanism

It is likely that it may exert its effects at the molecular level through interactions with biomolecules, similar to other quinolones .

Temporal Effects in Laboratory Settings

Related quinolones have been found to be stable under various conditions .

Dosage Effects in Animal Models

The effects of different dosages of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in animal models have not been reported. Related quinolones have shown varying effects at different dosages .

Metabolic Pathways

It is known that quinolones can interact with various enzymes and cofactors .

Transport and Distribution

Related quinolones have been found to interact with various transporters and binding proteins .

Subcellular Localization

Related quinolones have been found to localize in various compartments or organelles within the cell .

Propiedades

IUPAC Name |

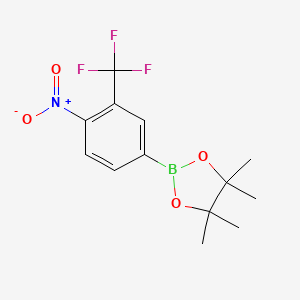

3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUJDDNLXKBSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)